3-(4-Bromophenyl)-5-((5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole

Description

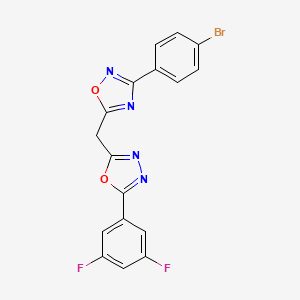

This compound features a hybrid heterocyclic architecture comprising a 1,2,4-oxadiazole core linked via a methyl group to a 1,3,4-oxadiazole ring. The substituents include a 4-bromophenyl group on the 1,2,4-oxadiazole and a 3,5-difluorophenyl group on the 1,3,4-oxadiazole. Halogenated aryl groups, such as bromine and fluorine, are commonly incorporated to modulate lipophilicity, metabolic stability, and target binding affinity.

Properties

IUPAC Name |

2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,5-difluorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9BrF2N4O2/c18-11-3-1-9(2-4-11)16-21-14(26-24-16)8-15-22-23-17(25-15)10-5-12(19)7-13(20)6-10/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGGPWCOCYQJGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)CC3=NN=C(O3)C4=CC(=CC(=C4)F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9BrF2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-((5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole typically involves multiple steps:

Formation of 1,3,4-Oxadiazole Ring: The initial step often involves the cyclization of a hydrazide with a carboxylic acid derivative to form the 1,3,4-oxadiazole ring. This can be achieved using reagents such as phosphorus oxychloride (POCl₃) under reflux conditions.

Fluorination: The difluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, using oxidizing agents like potassium permanganate (KMnO₄).

Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂).

Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Oxidized derivatives of the oxadiazole ring.

Reduction: Dehalogenated phenyl derivatives.

Substitution: Substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The presence of the oxadiazole ring is known to impart various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In the industrial sector, this compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Oxadiazole Derivatives

Key Observations :

- Bromine in the 4-position is conserved across multiple analogs, suggesting its role in π-π stacking or hydrophobic interactions.

- Hybrid Systems : The combination of two oxadiazole rings in the target compound may improve metabolic stability compared to single-ring analogs like 5g or 5k. However, the triazole-oxadiazole hybrid in demonstrates that fused heterocycles can broaden bioactivity .

- Safety Profile : The chloromethyl derivative () poses handling risks due to reactive alkyl halide groups, whereas the target compound’s methyl linker likely reduces toxicity .

Key Observations :

- The target compound’s synthesis likely follows a similar DIC-mediated coupling strategy as 5g and 5k, but the difluorophenyl substituent may reduce yield due to steric or electronic challenges.

- Purification methods (e.g., TBME/cyclohexane gradients for 5k ) highlight the importance of solvent selection for isolating polar oxadiazole derivatives.

Biological Activity

The compound 3-(4-Bromophenyl)-5-((5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole is a derivative of oxadiazole known for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by relevant data and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes two oxadiazole rings and a bromophenyl group, which are critical for its biological activity.

The mechanism of action of oxadiazole derivatives typically involves the inhibition of key enzymes or receptors involved in cancer progression. For instance:

- Inhibition of EGFR : Similar compounds have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), which is implicated in various cancers. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells.

- Cell Cycle Regulation : Compounds with oxadiazole structures often affect cell cycle regulation pathways, promoting apoptosis in cancerous cells through mechanisms involving p53 activation and caspase pathway modulation .

Anticancer Activity

Recent studies have reported on the anticancer properties of similar oxadiazole derivatives. The following table summarizes some findings regarding their cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| 5a | MCF-7 | 0.12 | Apoptosis induction |

| 5b | U-937 | 0.15 | EGFR inhibition |

| 5c | A549 | 0.20 | Cell cycle arrest |

| 3 | MEL-8 | 0.25 | Caspase activation |

These results indicate that compounds similar to This compound exhibit significant cytotoxicity against various cancer cell lines.

Case Studies

- Study on MCF-7 Cells : A study demonstrated that derivatives with similar structures induced apoptosis in MCF-7 breast cancer cells through increased expression of pro-apoptotic proteins and activation of caspases .

- In Vivo Studies : In vivo studies on mice models bearing tumors treated with oxadiazole derivatives showed a significant reduction in tumor size compared to controls. This suggests that these compounds may have potential as therapeutic agents against breast and lung cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.